[1-(Propan-2-yl)aziridin-2-yl]methanol
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Overview
Description
[1-(Propan-2-yl)aziridin-2-yl]methanol: is an organic compound that features an aziridine ring, a three-membered nitrogen-containing ring, attached to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Propan-2-yl)aziridin-2-yl]methanol typically involves the reaction of an aziridine precursor with an appropriate alcohol. One common method is the ring-opening of an epoxide with an amine, followed by subsequent functionalization to introduce the methanol group. The reaction conditions often require a catalyst and may be conducted under inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Propan-2-yl)aziridin-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the aziridine ring can be opened by nucleophiles such as halides or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used under mild conditions to open the aziridine ring.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Amines.
Substitution: Various substituted aziridines depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [1-(Propan-2-yl)aziridin-2-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the effects of aziridine-containing molecules on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological contexts.
Medicine: In medicine, this compound has potential applications as a precursor for the synthesis of pharmaceutical agents. Its aziridine ring can be modified to create compounds with therapeutic properties.
Industry: In industrial applications, this compound can be used in the production of polymers and other materials that require aziridine functionality. It may also be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [1-(Propan-2-yl)aziridin-2-yl]methanol involves its interaction with molecular targets through its aziridine ring. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify the function of these targets, leading to various biological effects. The methanol group can also participate in hydrogen bonding, further influencing the compound’s interactions with its targets.
Comparison with Similar Compounds
Aziridine: The parent compound of [1-(Propan-2-yl)aziridin-2-yl]methanol, which lacks the methanol group.
Ethanolamine: A compound with a similar structure but with an amine group instead of an aziridine ring.
Propanolamine: Similar to ethanolamine but with a propanol group.
Uniqueness: What sets this compound apart from these similar compounds is the presence of both the aziridine ring and the methanol group
Properties
CAS No. |
140887-44-1 |
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Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(1-propan-2-ylaziridin-2-yl)methanol |
InChI |
InChI=1S/C6H13NO/c1-5(2)7-3-6(7)4-8/h5-6,8H,3-4H2,1-2H3 |
InChI Key |
MADAMMGZDXCNMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC1CO |
Origin of Product |
United States |
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